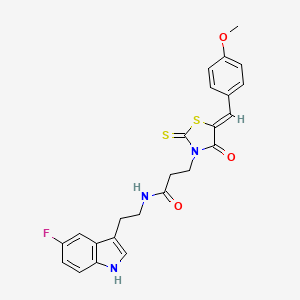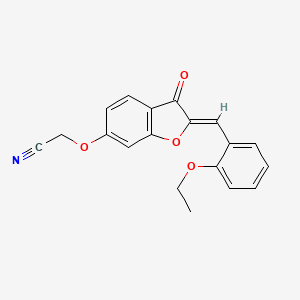
(Z)-N-(2-(5-fluoro-1H-indol-3-yl)ethyl)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related thioxothiazolidinone derivatives involves reactions between different chemical entities, including thiophene carboxylate and mercaptoacetic acid, under specific conditions such as the presence of zinc chloride in dioxane, leading to compounds with potential antimicrobial activity (Spoorthy et al., 2021). Another method involves the fusion of 2-aminophenol and rhodanine or thiazolidine-2,4-dione derivatives using microwave-assisted synthesis, indicating the versatility and efficiency of modern synthetic approaches (Zidar et al., 2009).
Molecular Structure Analysis
The molecular structure of thioxothiazolidinone derivatives, closely related to the target compound, showcases hydrogen-bonded dimers and aromatic π-π stacking interactions, as well as dipolar carbonyl-carbonyl interactions, highlighting the complex intermolecular interactions these compounds can engage in (Delgado et al., 2006).
Chemical Reactions and Properties
These compounds participate in novel addition reactions, as shown by the synthesis of benzothiazin derivatives from methoxycarbonylmethylidene-thioxothiazolidones, demonstrating their reactive versatility and potential as functional materials (Nagase, 1974).
Physical Properties Analysis
The physical properties of thioxothiazolidinone derivatives, such as crystallinity and molecular conformation, are crucial for understanding their behavior in different environments. These aspects are explored through X-ray crystallography and spectroscopic methods, offering insights into their structural integrity and stability under various conditions (Delgado et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of thioxothiazolidinone derivatives are influenced by their molecular structure. Studies reveal their potential antimicrobial activity, which is attributed to specific structural features, indicating their utility in designing new antimicrobial agents (Spoorthy et al., 2021).
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives, including compounds structurally related to "(Z)-N-(2-(5-fluoro-1H-indol-3-yl)ethyl)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide", have shown potential as antibacterial and antifungal agents. These compounds were synthesized efficiently and screened for their antimicrobial activities, revealing significant effects comparable to standard agents like Ampicilline and Flucanazole (Helal et al., 2013).
Antimicrobial Activities
Studies on the antimicrobial activity of rhodanine-3-acetic acid derivatives, which share a common functional group with the mentioned compound, demonstrated effectiveness against a panel of bacteria, mycobacteria, and fungi. The antimicrobial activities were particularly notable against mycobacteria, suggesting potential applications in treating mycobacterial infections (Krátký et al., 2017).
Anticancer Activities
Research on novel 4-thiazolidinone derivatives, which include the core structure of the mentioned compound, has focused on their anticancer activities. Some of these derivatives have shown promising results in antitumor screenings, particularly against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines. The investigation highlighted compounds with significant growth inhibition, suggesting potential for further optimization as antitumor agents (Havrylyuk et al., 2010).
Propriétés
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O3S2/c1-31-18-5-2-15(3-6-18)12-21-23(30)28(24(32)33-21)11-9-22(29)26-10-8-16-14-27-20-7-4-17(25)13-19(16)20/h2-7,12-14,27H,8-11H2,1H3,(H,26,29)/b21-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWKESBKTLZTKL-MTJSOVHGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(2-(5-fluoro-1H-indol-3-yl)ethyl)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2484672.png)

![N-[4-(dimethylamino)phenyl]-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2484675.png)
![N-(3,4-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2484677.png)
![Tert-butyl 2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2484680.png)
![3-Fluoro-4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)methyl]benzonitrile](/img/structure/B2484682.png)
![2-[1-[2-(Dimethylsulfamoylamino)ethyl]-4-methyl-5-oxo-1,2,4-triazol-3-yl]pyridine](/img/structure/B2484684.png)


![5-{[(4-chlorophenyl)methyl]sulfanyl}-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2484690.png)
![N-{4-[5-(2-furyl)-1-(2-thienylcarbonyl)-2-pyrazolin-3-yl]phenyl}acetamide](/img/structure/B2484691.png)
![6-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2484692.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2484693.png)
